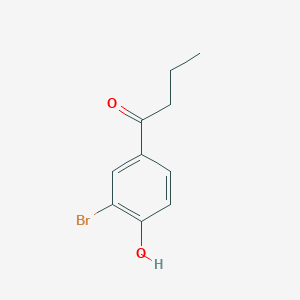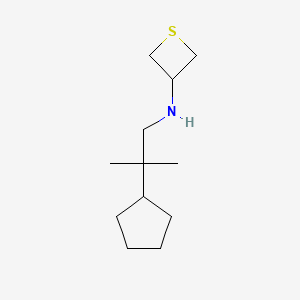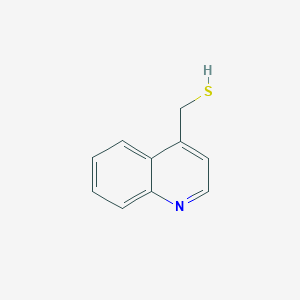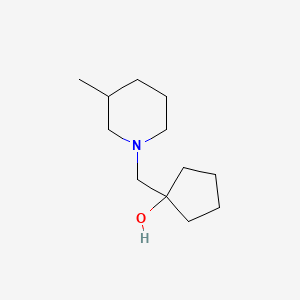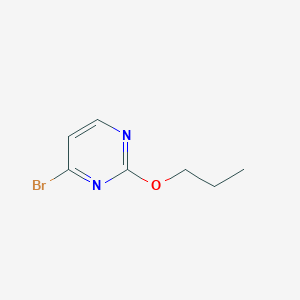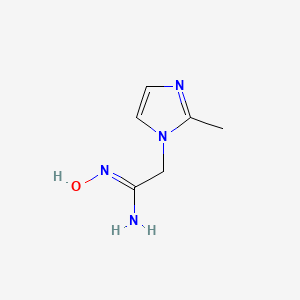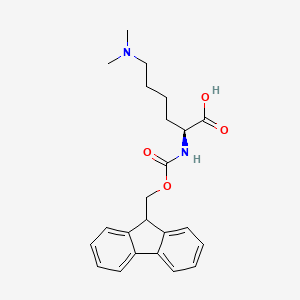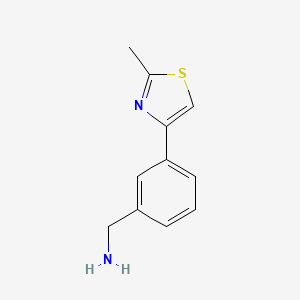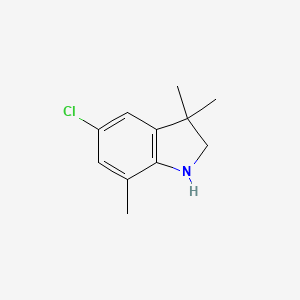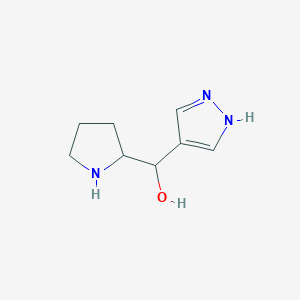
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is a heterocyclic compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol This compound features a pyrazole ring and a pyrrolidine ring, connected via a methanol group
Preparation Methods
The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of pyrrolidine and formaldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate signaling pathways involved in cell proliferation or apoptosis, thereby exerting its effects .
Comparison with Similar Compounds
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol can be compared with other similar compounds such as:
(1H-Pyrazol-4-yl)ethanol: Similar structure but lacks the pyrrolidine ring, which may result in different biological activities.
(1H-Pyrazol-4-yl)methanamine: Contains an amine group instead of the pyrrolidine ring, leading to variations in reactivity and applications.
(1H-Pyrazol-4-yl)acetic acid:
The uniqueness of this compound lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11) |
InChI Key |
QDQJIEUHTSQVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


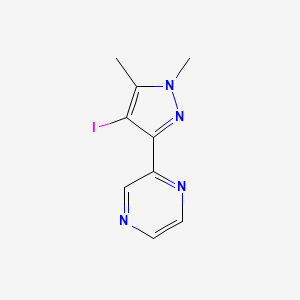
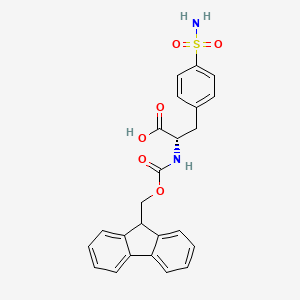
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
